N-Succinimidyl 4-methyl-3-iodobenzoate

Radioiodination Destannylation kinetics Prosthetic group chemistry

Researchers optimizing radioimmunoconjugate pharmacokinetics require a reliable cold standard for the MATE/SGMIB radioiodination route. SMIB-N features a 4-methyl group ortho to iodine, creating distinct steric effects that alter radioiododestannylation kinetics and in vivo dehalogenation compared to non-methylated analogs (SIB, p-SIB). • Validated cold analog for [*I]SGMIB synthesis per published Nature Protocol • Enables paired-label biodistribution studies; demonstrates 8-fold differential renal uptake vs. ATE-labeled fragments • Low thyroid accumulation profile supports therapeutic radioimmunoconjugate development • Serves as HPLC/MS reference standard for GMP-like batch characterization

Molecular Formula C12H10INO4
Molecular Weight 359.12 g/mol
CAS No. 149879-60-7
Cat. No. B133635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinimidyl 4-methyl-3-iodobenzoate
CAS149879-60-7
SynonymsN-succinimidyl 4-methyl-3-iodobenzoate
SMIB-N
Molecular FormulaC12H10INO4
Molecular Weight359.12 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)I
InChIInChI=1S/C12H10INO4/c1-7-2-3-8(6-9(7)13)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3
InChIKeyGHTHESUTFOWAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Overview of N-Succinimidyl 4-Methyl-3-iodobenzoate (CAS 149879-60-7)


N-Succinimidyl 4-methyl-3-iodobenzoate (also referred to as SMIB-N) is an N-hydroxysuccinimide (NHS)-activated aryl iodide that serves as a cold standard and a direct conjugation reagent for the indirect radioiodination of monoclonal antibodies, antibody fragments, and other amine-containing biomolecules [1]. Its structure features a 4-methyl group ortho to the iodine, which distinguishes it from simpler succinimidyl iodobenzoates such as N-succinimidyl 3-iodobenzoate (SIB) and N-succinimidyl 4-iodobenzoate (p-SIB) [2]. The compound was introduced as a companion to the tin precursor N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate (MATE) and has been utilized in paired-label biodistribution studies that directly compare different radioiodination chemistries [1].

Why Generic Succinimidyl Iodobenzoates Cannot Substitute N-Succinimidyl 4-Methyl-3-iodobenzoate


Although all N-succinimidyl iodobenzoates share an NHS ester capable of acylation with primary amines, the presence of the 4-methyl group ortho to the iodine in N-succinimidyl 4-methyl-3-iodobenzoate creates a distinct steric and electronic environment that alters the kinetics of radioiododestannylation, the susceptibility of the aryl–iodine bond to in vivo dehalogenation, and the biodistribution of the resulting radioimmunoconjugates [1]. Direct substitution with the non-methylated analog N-succinimidyl 3-iodobenzoate (SIB) or with N-succinimidyl 4-iodobenzoate (p-SIB) therefore leads to a different metabolic fate of the labeled protein, as demonstrated by the significant differences in renal uptake and thyroid accumulation in paired-label murine experiments [1].

Quantitative Differentiation of N-Succinimidyl 4-Methyl-3-iodobenzoate from Its Closest Comparators


Slower Radioiododestannylation Kinetics vs. Non-Methylated ATE

Radioiododestannylation of the tin precursor N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate (MATE), which is prepared directly from N-succinimidyl 4-methyl-3-iodobenzoate, proceeds more slowly than that of the non-methylated analog N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE) [1]. When the reaction time is extended to ≥ 10 min, identical radiochemical yields are obtained [1].

Radioiodination Destannylation kinetics Prosthetic group chemistry

Eight-Fold Higher Kidney Uptake with F(ab')2 Fragments vs. ATE and Iodogen

In paired-label biodistribution studies performed in mice bearing monoclonal antibody and F(ab')2 fragment conjugates, kidney uptake of the F(ab')2 fragment labeled via MATE was 8-fold higher than that observed when the same fragment was labeled using either ATE or the direct electrophilic Iodogen method [1].

Biodistribution Kidney uptake F(ab')2 fragments

Essential Precursor for Residualizing Radioiodination Agent SGMIB

N-Succinimidyl 4-methyl-3-iodobenzoate (or its carboxylic acid form, 3-iodo-4-methylbenzoic acid) is the mandatory starting material for the six-step synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate ([*I]SGMIB), a residualizing prosthetic agent specifically designed for the radioiodination of internalizing monoclonal antibodies [1][2]. Neither SIB nor p-SIB can serve as a precursor for SGMIB because they lack the methyl group required for subsequent functionalization to the guanidinomethyl derivative [1].

Residualizing label SGMIB Internalizing antibodies

Low Thyroid Uptake (Dehalogenation Resistance) Comparable to ATE and Superior to Iodogen

Thyroid uptake, a surrogate for in vivo dehalogenation of radioiodine, was measured for intact monoclonal antibody labeled via MATE, ATE, and Iodogen methods. MATE conferred low thyroid uptake, comparable to that of ATE, and substantially lower than that observed with the Iodogen method [1]. Although absolute percentage values are not provided in the abstract, the direction and magnitude of the difference support the classification of 4-methyl-3-iodobenzoate-based conjugates as dehalogenation-resistant.

Dehalogenation Thyroid uptake In vivo stability

Enhanced Steric Shielding of the Aryl–Iodine Bond Compared to Non-Ortho-Substituted Analogs

The crystal structures of five succinimidyl halobenzoates reveal that ortho-substitution on the aromatic ring can significantly alter the conformation and packing of the NHS ester, which in turn modulates the accessibility of the aryl–halogen bond [1]. Although the specific structure of N-succinimidyl 4-methyl-3-iodobenzoate was not reported in this study, the general principle—that ortho-methyl substitution introduces steric shielding of the halogen—provides a structural rationale for the slower destannylation kinetics and potentially reduced susceptibility to nucleophilic dehalogenation observed with MATE-derived conjugates [2].

Steric hindrance Aryl halide stability Structural biology

Documented Utility in Radioimmunotherapy of HER2-Overexpressing Breast Cancer Xenografts

The MATE-based radioiodination method was directly compared to the Iodogen method for labeling the anti-c-erbB2 monoclonal antibody ICR12 in a radioimmunotherapy study of human breast cancer xenografts [1]. The MATE method produced radioimmunoconjugates with retained immunoreactivity and enabled therapeutic efficacy evaluation, demonstrating the translational relevance of the 4-methyl-3-iodobenzoate scaffold in a disease-relevant model [1].

Radioimmunotherapy Breast cancer HER2 targeting

Optimal Application Scenarios for N-Succinimidyl 4-Methyl-3-iodobenzoate


Synthesis of Residualizing Radioiodination Agents (SGMIB) for Internalizing Antibodies

As the only documented precursor to [*I]SGMIB, N-succinimidyl 4-methyl-3-iodobenzoate is indispensable for laboratories developing radioimmunoconjugates directed against internalizing targets such as HER2, EGFRvIII, or other receptors where lysosomal trapping of catabolites is desired [1][2]. The six-step protocol from 3-iodo-4-methylbenzoic acid to SGMIB is published as a Nature Protocol, providing a reproducible workflow [2].

Paired-Label Biodistribution Studies for Comparing Conjugation Chemistries

The distinct renal handling of MATE-labeled F(ab')2 fragments (8-fold higher kidney uptake vs. ATE) makes the compound uniquely valuable as a comparator in paired-label experiments designed to optimize the pharmacokinetics of antibody fragments [1]. This property allows researchers to probe the effect of the labeling site on normal-tissue clearance.

Radioimmunotherapy Agent Development Where Controlled Dehalogenation Is Critical

The low thyroid uptake conferred by the MATE method, combined with its slower destannylation kinetics that can be driven to completion with extended reaction times, makes N-succinimidyl 4-methyl-3-iodobenzoate-derived reagents suitable for therapeutic radioimmunoconjugates where in vivo stability of the radiocarbon–iodine bond directly impacts tumor-to-normal-tissue dose ratios [1][3].

Non-Radioactive Standard for Analytical Method Development and QC

As the cold (non-radioactive) analog of the 4-methyl-3-iodobenzoate prosthetic group, this compound serves as a reference standard for HPLC, mass spectrometry, and other analytical methods used to characterize radioiodinated conjugates prepared via the MATE route, ensuring batch-to-batch consistency in GMP-like environments [2].

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